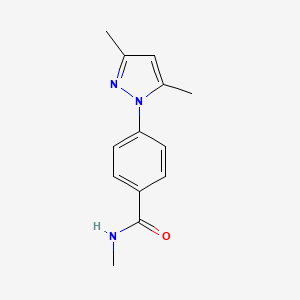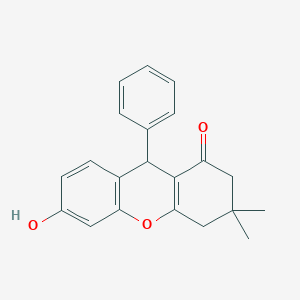
N-(1-cyclopropylpiperidin-4-yl)-2,2,6-trimethylmorpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyclopropylpiperidin-4-yl)-2,2,6-trimethylmorpholine-4-carboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. This compound has gained significant attention in recent years due to its potential therapeutic applications in cancer treatment. CX-5461 has been shown to selectively target cancer cells that are dependent on the ribosomal RNA (rRNA) synthesis pathway, making it a promising candidate for cancer therapy.
Mécanisme D'action
N-(1-cyclopropylpiperidin-4-yl)-2,2,6-trimethylmorpholine-4-carboxamide works by binding to a specific site on the DNA template of RNA polymerase I, preventing the enzyme from initiating transcription. This leads to the selective inhibition of rRNA synthesis in cancer cells that are dependent on this pathway. The inhibition of rRNA synthesis leads to the activation of the p53 pathway, which induces apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(1-cyclopropylpiperidin-4-yl)-2,2,6-trimethylmorpholine-4-carboxamide has been shown to have a number of biochemical and physiological effects in cancer cells. These include the inhibition of rRNA synthesis, activation of the p53 pathway, induction of apoptosis, and inhibition of cell proliferation. In addition, N-(1-cyclopropylpiperidin-4-yl)-2,2,6-trimethylmorpholine-4-carboxamide has been shown to have anti-tumor activity in a number of preclinical models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1-cyclopropylpiperidin-4-yl)-2,2,6-trimethylmorpholine-4-carboxamide is its selective targeting of cancer cells that are dependent on the rRNA synthesis pathway. This makes it a promising candidate for cancer therapy, as it has the potential to selectively kill cancer cells while sparing normal cells. However, N-(1-cyclopropylpiperidin-4-yl)-2,2,6-trimethylmorpholine-4-carboxamide has some limitations for lab experiments, including its relatively low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are a number of future directions for research on N-(1-cyclopropylpiperidin-4-yl)-2,2,6-trimethylmorpholine-4-carboxamide. One area of interest is the development of combination therapies that can enhance the efficacy of N-(1-cyclopropylpiperidin-4-yl)-2,2,6-trimethylmorpholine-4-carboxamide in cancer treatment. Another area of interest is the identification of biomarkers that can predict which cancer cells are most sensitive to N-(1-cyclopropylpiperidin-4-yl)-2,2,6-trimethylmorpholine-4-carboxamide treatment. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of N-(1-cyclopropylpiperidin-4-yl)-2,2,6-trimethylmorpholine-4-carboxamide in cancer treatment.
Méthodes De Synthèse
The synthesis of N-(1-cyclopropylpiperidin-4-yl)-2,2,6-trimethylmorpholine-4-carboxamide involves a multi-step process that begins with the reaction of 1-cyclopropylpiperidine with 2,2,6-trimethylmorpholine to form the intermediate compound, 1-(2,2,6-trimethylmorpholin-4-yl)piperidine. This intermediate is then reacted with 4-chlorobenzoyl chloride to form the final product, N-(1-cyclopropylpiperidin-4-yl)-2,2,6-trimethylmorpholine-4-carboxamide.
Applications De Recherche Scientifique
N-(1-cyclopropylpiperidin-4-yl)-2,2,6-trimethylmorpholine-4-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. Research has shown that this compound selectively inhibits RNA polymerase I transcription, which is essential for the production of rRNA in cancer cells. This leads to the selective killing of cancer cells that are dependent on the rRNA synthesis pathway, while sparing normal cells that can use alternative pathways for rRNA synthesis.
Propriétés
IUPAC Name |
N-(1-cyclopropylpiperidin-4-yl)-2,2,6-trimethylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O2/c1-12-10-19(11-16(2,3)21-12)15(20)17-13-6-8-18(9-7-13)14-4-5-14/h12-14H,4-11H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMKCTNPAFBIBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)(C)C)C(=O)NC2CCN(CC2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclopropylpiperidin-4-yl)-2,2,6-trimethylmorpholine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[2-(2-methoxyphenoxy)ethylsulfamoyl]phenyl]acetamide](/img/structure/B7535169.png)

![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1-(2-methoxy-5-methylphenyl)pyrazole-3-carboxamide](/img/structure/B7535177.png)
![4-methyl-2-oxo-N-pentan-2-yl-6-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-triene-5-carboxamide](/img/structure/B7535185.png)
![Methyl 2-chloro-5-[2-(oxolan-2-ylmethoxy)propanoylamino]benzoate](/img/structure/B7535197.png)
![N-(2-butan-2-ylphenyl)-2-[(2,3-dimethylcyclohexyl)amino]propanamide](/img/structure/B7535210.png)

![2-(Oxolan-2-ylmethoxy)-1-[4-(2-phenylacetyl)piperazin-1-yl]propan-1-one](/img/structure/B7535222.png)
![1-Cyclohexyl-3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B7535238.png)
![3-(3-Fluorophenyl)-2-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B7535247.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7535256.png)

![Methyl 4-[[1-(2-fluoroanilino)-1-oxopropan-2-yl]amino]benzoate](/img/structure/B7535272.png)
![1-[4-(2,5-Difluorobenzoyl)piperazin-1-yl]-2-(3,5-dimethylphenoxy)ethanone](/img/structure/B7535274.png)